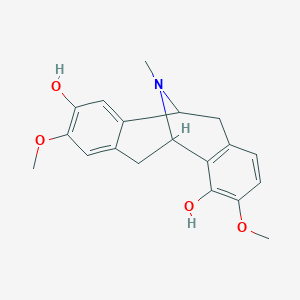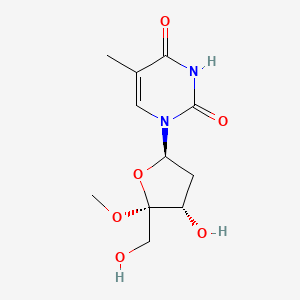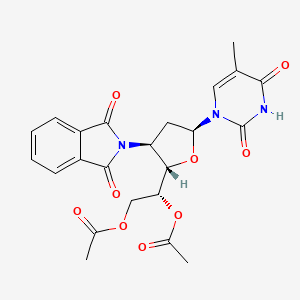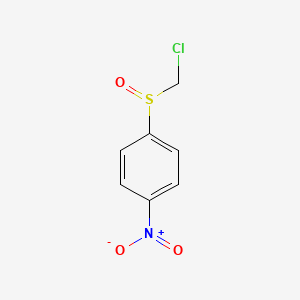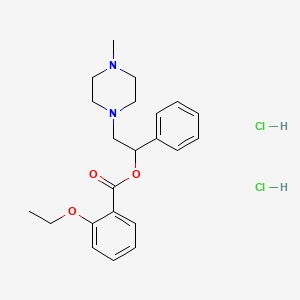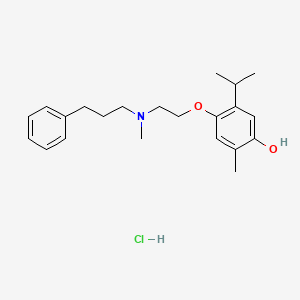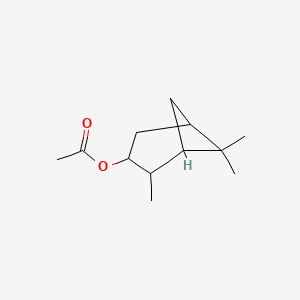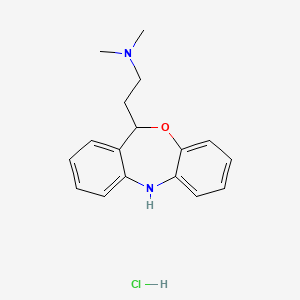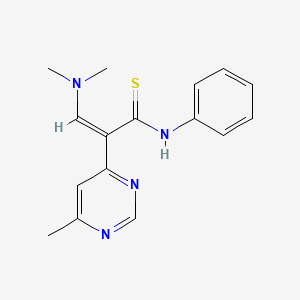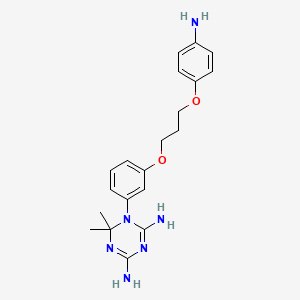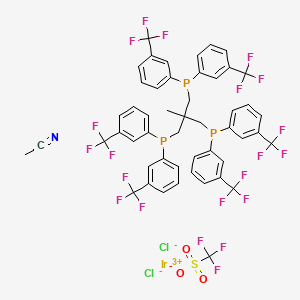
(IrCl2(MeCN)(CF3PPP))(OTf)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (IrCl2(MeCN)(CF3PPP))(OTf) is an organometallic complex containing iridium as the central metal atom. Organometallic compounds are known for their diverse applications in catalysis, materials science, and medicinal chemistry. The presence of ligands such as chloride, acetonitrile, and trifluoromethyl-substituted phosphine (CF3PPP) in this complex suggests potential utility in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (IrCl2(MeCN)(CF3PPP))(OTf) typically involves the coordination of iridium with the desired ligands. A common method might include the reaction of iridium chloride with acetonitrile and trifluoromethyl-substituted phosphine in the presence of a suitable solvent. The reaction conditions, such as temperature, pressure, and reaction time, would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of such organometallic complexes often involves large-scale reactions under controlled conditions. The use of automated reactors and purification systems ensures consistency and quality in the final product. Specific details about the industrial production of (IrCl2(MeCN)(CF3PPP))(OTf) would require access to proprietary manufacturing processes.
化学反応の分析
Types of Reactions
The compound (IrCl2(MeCN)(CF3PPP))(OTf) may undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially forming higher oxidation state complexes.
Reduction: Reduction reactions may involve the conversion of iridium to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an iridium(V) complex, while substitution could result in a new organometallic complex with different ligands.
科学的研究の応用
Chemistry
In chemistry, (IrCl2(MeCN)(CF3PPP))(OTf) could be used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Biology
Medicine
Organometallic complexes like (IrCl2(MeCN)(CF3PPP))(OTf) are explored for their potential use in medicinal chemistry, including as anticancer agents or in diagnostic imaging.
Industry
In industry, such compounds are valuable in catalysis for the production of fine chemicals, pharmaceuticals, and materials.
作用機序
The mechanism of action of (IrCl2(MeCN)(CF3PPP))(OTf) would involve the coordination of the iridium center with various substrates, facilitating chemical transformations. The molecular targets and pathways would depend on the specific application, such as catalysis or biological activity.
類似化合物との比較
Similar Compounds
Similar compounds might include other iridium complexes with different ligands, such as (IrCl2(MeCN)(PPh3))(OTf) or (IrCl2(MeCN)(CF3PPh2))(OTf).
Uniqueness
The uniqueness of (IrCl2(MeCN)(CF3PPP))(OTf) lies in the specific combination of ligands, which can influence its reactivity, stability, and applications. The trifluoromethyl-substituted phosphine ligand (CF3PPP) may impart unique electronic and steric properties, differentiating it from other iridium complexes.
特性
CAS番号 |
207747-25-9 |
|---|---|
分子式 |
C50H36Cl2F21IrNO3P3S |
分子量 |
1485.9 g/mol |
IUPAC名 |
acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;iridium(3+);trifluoromethanesulfonate;dichloride |
InChI |
InChI=1S/C47H33F18P3.C2H3N.CHF3O3S.2ClH.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2-3;2-1(3,4)8(5,6)7;;;/h2-25H,26-28H2,1H3;1H3;(H,5,6,7);2*1H;/q;;;;;+3/p-3 |
InChIキー |
ZKFVMUXZTIOTLB-UHFFFAOYSA-K |
正規SMILES |
CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].[Cl-].[Cl-].[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


